molecular formula C9H10AsO2 B14650422 CID 78070770

CID 78070770

Cat. No.: B14650422
M. Wt: 225.10 g/mol
InChI Key: ODDHTQLWFTUYIY-UHFFFAOYSA-N
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Description

3-(Phenylarsanyl)propanoic acid is an organoarsenic compound that features a phenyl group attached to an arsenic atom, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylarsanyl)propanoic acid typically involves the reaction of phenylarsine oxide with a suitable propanoic acid derivative under controlled conditions. One common method includes:

    Reaction of Phenylarsine Oxide with Propanoic Acid Chloride: This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Hydrolysis of the Intermediate: The intermediate formed in the first step is then hydrolyzed to yield 3-(Phenylarsanyl)propanoic acid.

Industrial Production Methods

Industrial production of 3-(Phenylarsanyl)propanoic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylarsanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.

    Reduction: The compound can be reduced to form arsenic(III) derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of arsenic(V) compounds.

    Reduction: Formation of arsenic(III) compounds.

    Substitution: Formation of substituted phenylarsanyl derivatives.

Scientific Research Applications

3-(Phenylarsanyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential use in developing arsenic-based drugs for treating certain types of cancer.

    Materials Science: Used in the synthesis of organoarsenic polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with biological molecules and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Phenylarsanyl)propanoic acid involves its interaction with cellular components, particularly proteins and enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these groups, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other arsenic-containing compounds used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic Acid: Lacks the arsenic atom, making it less toxic and with different chemical properties.

    Phenylarsine Oxide: Contains arsenic but lacks the propanoic acid moiety, leading to different reactivity and applications.

    Arsenic Trioxide: A simpler arsenic compound used in chemotherapy but with different structural and functional properties.

Properties

Molecular Formula

C9H10AsO2

Molecular Weight

225.10 g/mol

InChI

InChI=1S/C9H10AsO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

ODDHTQLWFTUYIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As]CCC(=O)O

Origin of Product

United States

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